8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decanone derivatives involves a simple, fast, and cost-effective methodology, typically through a three-step synthesis process. This approach leads to high yields and requires no further purification, demonstrating an efficient pathway to these heterocyclic compounds (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class often includes significant features such as the presence of fluorobenzoyl groups and various substitutions on the diazaspiro[4.5]decanone backbone. These structural elements are crucial for the compounds' biological activities and interactions with biological targets. X-ray diffraction studies provide detailed insights into the compounds' conformation, highlighting the importance of intramolecular interactions and the spatial arrangement of functional groups (Manjunath et al., 2011).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including cycloadditions and substitutions, which allow for the introduction of diverse functional groups. These reactions are critical for modulating the compounds' physical and chemical properties, enhancing their pharmacological potential. The presence of the fluorobenzoyl group, in particular, plays a significant role in the compounds' reactivity and interactions with biological targets (Chiaroni et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystalline form and solubility are essential for the compounds' bioavailability and pharmacokinetics. Detailed structural studies, including crystallography, reveal the compounds' conformations and provide insights into their physical properties (Chiaroni et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the ability to undergo specific reactions, are key to understanding these compounds' interactions with biological systems. Studies on their synthesis, reactions, and derivative formation shed light on their chemical behavior and potential as pharmacological agents. The fluorobenzoyl group, for example, significantly affects the compounds' electronic properties and reactivity, influencing their biological activity and interactions (Dickinson et al., 2022).
properties
IUPAC Name |
8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-24-21(27)19(16-5-3-2-4-6-16)15-22(24)11-13-25(14-12-22)20(26)17-7-9-18(23)10-8-17/h2-10,19H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMPTVWLJZPBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(CC12CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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